
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide is a quaternary ammonium compound with a unique structure that includes a pyrrolidinium ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide typically involves the reaction of 3-hydroxy-3-methyl-2-methylenepyrrolidine with diethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the production process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a secondary or tertiary amine.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. Additionally, it can interact with enzymes and other proteins, inhibiting their activity and leading to various biological effects. The molecular targets and pathways involved include ion channels, transporters, and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium bromide
- 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium chloride
- 1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium fluoride
Uniqueness
1,1-Diethyl-3-hydroxy-3-methyl-2-methylenepyrrolidinium iodide is unique due to its specific iodide ion, which can influence its reactivity and interactions with other molecules. The presence of the iodide ion can enhance the compound’s ability to form stable complexes and may also impact its biological activity compared to its bromide, chloride, and fluoride counterparts.
Propriétés
Numéro CAS |
37398-59-7 |
|---|---|
Formule moléculaire |
C10H20INO |
Poids moléculaire |
297.18 g/mol |
Nom IUPAC |
1,1-diethyl-3-methyl-2-methylidenepyrrolidin-1-ium-3-ol;iodide |
InChI |
InChI=1S/C10H20NO.HI/c1-5-11(6-2)8-7-10(4,12)9(11)3;/h12H,3,5-8H2,1-2,4H3;1H/q+1;/p-1 |
Clé InChI |
IQBLKULKZRFYEP-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1(CCC(C1=C)(C)O)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)
![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)
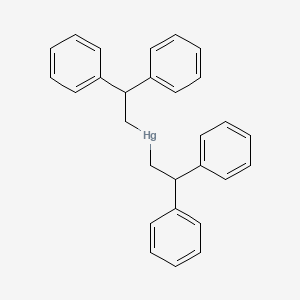
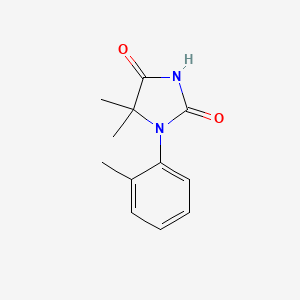

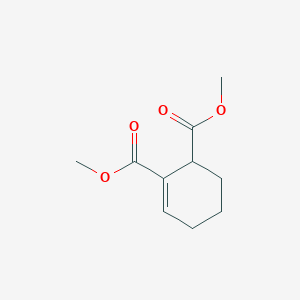
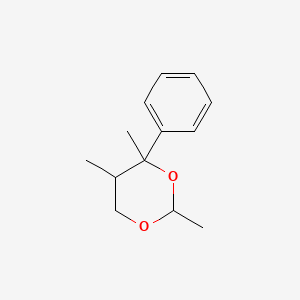

![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)
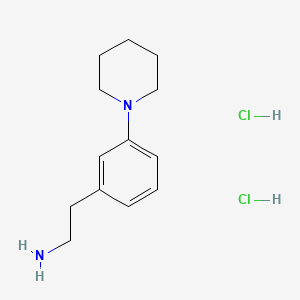
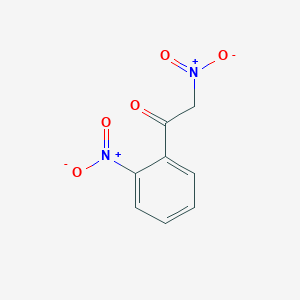
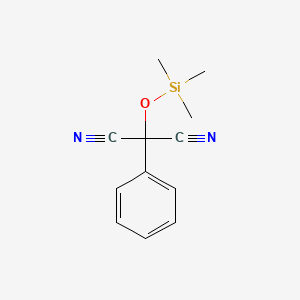
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
